molecular formula C19H16N2OS B12476619 N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide

N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide

Cat. No.: B12476619
M. Wt: 320.4 g/mol
InChI Key: UVWXGWFQCQCRDQ-UHFFFAOYSA-N
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Description

N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is an organic compound with the molecular formula C19H16N2OS. It belongs to the class of benzamides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide typically involves the reaction of 4-[(pyridin-2-ylsulfanyl)methyl]benzoic acid with aniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine. Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 4-[(4-methyl-1-piperazinyl)methyl]-N-[3-[(4-(3-pyridinyl)-2-oxo-1,3-thiazolidin-3-yl)methyl]benzamide
  • N-(pyrimidin-2-yl)alkyl/arylamide derivatives

Uniqueness

N-phenyl-4-[(pyridin-2-ylsulfanyl)methyl]benzamide is unique due to the presence of both a phenyl group and a pyridin-2-ylsulfanyl group, which confer distinct chemical and biological propertiesAdditionally, the compound’s ability to undergo multiple types of chemical reactions and its potential as a lead compound in drug discovery highlight its versatility and significance .

Properties

Molecular Formula

C19H16N2OS

Molecular Weight

320.4 g/mol

IUPAC Name

N-phenyl-4-(pyridin-2-ylsulfanylmethyl)benzamide

InChI

InChI=1S/C19H16N2OS/c22-19(21-17-6-2-1-3-7-17)16-11-9-15(10-12-16)14-23-18-8-4-5-13-20-18/h1-13H,14H2,(H,21,22)

InChI Key

UVWXGWFQCQCRDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=N3

Origin of Product

United States

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